Technical Documentation Center

Heptanamide, N-methyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Heptanamide, N-methyl-
  • CAS: 3400-24-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of Heptanamide, N-methyl-

For Researchers, Scientists, and Drug Development Professionals Introduction Heptanamide, N-methyl-, with the chemical formula C8H17NO and CAS number 3400-24-6, is a secondary amide that holds significance in various che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanamide, N-methyl-, with the chemical formula C8H17NO and CAS number 3400-24-6, is a secondary amide that holds significance in various chemical and pharmaceutical research domains.[1] Its molecular structure, featuring a seven-carbon acyl chain attached to a methyl-substituted amide group, imparts specific physicochemical characteristics that are crucial for its behavior in different systems. This guide provides a comprehensive overview of the thermodynamic properties and boiling point of N-methylheptanamide, offering insights into its intermolecular forces and phase transition behavior. Understanding these properties is paramount for applications ranging from reaction engineering and process design to its potential use as a solvent or a building block in the synthesis of more complex molecules.

Boiling Point of Heptanamide, N-methyl-

The boiling point of a substance is a fundamental physical property that reflects the strength of its intermolecular forces. For N-methylheptanamide, the experimentally determined boiling point is 235.8°C at a standard pressure of 760 mmHg . This relatively high boiling point for a molecule of its molar mass (143.23 g/mol ) is primarily attributed to the presence of strong intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.[1] These hydrogen bonds, along with dipole-dipole interactions arising from the polar amide group, require significant thermal energy to overcome, leading to a high boiling point.

Factors Influencing the Boiling Point:
  • Hydrogen Bonding: As a secondary amide, N-methylheptanamide can act as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This extensive hydrogen bonding network is the dominant factor contributing to its high boiling point.

  • Molecular Weight and Chain Length: The boiling point of N-methylalkanamides generally increases with the length of the alkyl chain due to increased van der Waals forces.

  • Branching: While N-methylheptanamide is a straight-chain amide, branching in the alkyl chain would typically lower the boiling point due to a reduction in the surface area available for intermolecular interactions.

Thermodynamic Properties

A thorough understanding of the thermodynamic properties of N-methylheptanamide is essential for predicting its behavior under various conditions. While experimental data for some of these properties are scarce, reliable estimations can be made based on the trends observed in the homologous series of N-methylalkanamides and through computational methods.

PropertyValueSource/Method
Molecular Formula C8H17NOPubChem[1]
Molar Mass 143.23 g/mol PubChem[1]
Boiling Point (at 760 mmHg) 235.8 °C (508.95 K)Guidechem[2]
Vapor Pressure (at 25°C) 0.0±0.5 mmHg (Predicted)Guidechem[2]
Enthalpy of Vaporization (ΔHvap) Estimated: ~65-75 kJ/molBased on homologous series data
Liquid Heat Capacity (Cp(l)) Estimated: ~280-320 J/mol·KBased on homologous series data

Note: Estimated values are derived from trends in homologous series and should be used as a guideline. Experimental verification is recommended for critical applications.

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. Due to the strong intermolecular forces in N-methylheptanamide, a significant amount of energy is required for vaporization. While direct experimental data is not available, an estimation can be made by examining the enthalpies of vaporization of shorter-chain N-methylalkanamides. For instance, the enthalpy of vaporization for N-methylpentanamide can be found in the NIST Web Thermo Tables.[3] By extrapolating the trend of increasing ΔHvap with increasing chain length, the enthalpy of vaporization for N-methylheptanamide is estimated to be in the range of 65-75 kJ/mol at its normal boiling point.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. The liquid heat capacity of N-methylheptanamide is influenced by its molecular complexity and intermolecular interactions. Data from the NIST Web Thermo Tables for compounds like N,N-dimethylhexanamide and N-methylpentanamide can be used to approximate the heat capacity of N-methylheptanamide.[3][4] As the alkyl chain length increases, the molar heat capacity also increases. Therefore, the liquid heat capacity of N-methylheptanamide is estimated to be in the range of 280-320 J/mol·K.

Experimental Determination of Boiling Point

Accurate determination of the boiling point of high-boiling liquids like N-methylheptanamide requires specific experimental techniques to avoid decomposition and ensure accurate temperature measurement.

Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the vapor pressure of the liquid is equal to the applied pressure. An ebulliometer is designed to maintain a state of equilibrium between the liquid and vapor phases.

Protocol for Ebulliometric Measurement:

  • Sample Preparation: A pure sample of N-methylheptanamide is placed in the boiling flask of the ebulliometer.

  • Pressure Control: The system is connected to a pressure control system to maintain a constant, known pressure (e.g., 760 mmHg).

  • Heating: The sample is heated gently and uniformly. The use of boiling chips or a magnetic stirrer is essential to prevent bumping.

  • Equilibrium and Measurement: The temperature of the vapor in equilibrium with the boiling liquid is measured using a calibrated thermometer or temperature probe. The temperature reading is taken when it stabilizes, indicating that the liquid is boiling at the set pressure.

  • Data Recording: The stable temperature and the corresponding pressure are recorded as the boiling point.

Thiele Tube Method

For smaller sample quantities, the Thiele tube method provides a convenient and relatively accurate way to determine the boiling point.[5]

Protocol for Thiele Tube Measurement:

  • Sample Preparation: A small amount of N-methylheptanamide (a few drops) is placed in a small test tube (fusion tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end down into the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to be drawn back into the capillary tube.[6][7]

Logical and Experimental Workflow

The determination and validation of the thermodynamic properties of a compound like N-methylheptanamide follow a logical progression of experimental and computational steps.

G cluster_0 Compound Preparation & Purification cluster_1 Experimental Property Determination cluster_2 Data Analysis & Validation synthesis Synthesis of N-methylheptanamide purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization boiling_point Boiling Point Measurement (Ebulliometry or Thiele Tube) characterization->boiling_point Purity Confirmed vapor_pressure Vapor Pressure Measurement (Static or Dynamic Method) boiling_point->vapor_pressure clausius_clapeyron Clausius-Clapeyron Analysis (Vapor Pressure Data) vapor_pressure->clausius_clapeyron Data Input enthalpy_vap Calorimetric Measurement of ΔHvap homologous_series Comparison with Homologous Series Data enthalpy_vap->homologous_series Data for Comparison heat_capacity Calorimetric Measurement of Cp heat_capacity->homologous_series Data for Comparison clausius_clapeyron->homologous_series computational Computational Modeling (DFT, Molecular Dynamics) homologous_series->computational computational->clausius_clapeyron Validation

Caption: Workflow for the determination and validation of thermodynamic properties.

Conclusion

The thermodynamic properties and boiling point of Heptanamide, N-methyl- are critical parameters for its application in scientific research and industrial processes. Its high boiling point is a direct consequence of strong intermolecular hydrogen bonding. While a complete set of experimental thermodynamic data is not yet available, this guide provides the known values and reliable estimations based on the behavior of homologous series. The outlined experimental protocols offer a clear path for the precise determination of these properties, which is essential for advancing our understanding and utilization of this versatile secondary amide.

References

  • NIST / TRC Web Thermo Tables (WTT). N,N-dimethylhexanamide. [Link]

  • MDPI. Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. [Link]

  • MDPI. Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • Cheméo. Chemical Properties of N-Methyl tetradecanamide (CAS 7438-09-7). [Link]

  • ResearchGate. Thermodynamic properties of N, N-dimethylformamide and N, N-dimethylacetamide. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • NIST / TRC Web Thermo Tables (WTT). N-methylpentanamide. [Link]

  • PMC. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. [Link]

  • arXiv.org. Thermodynamics of amide + amine mixtures. 3. Relative permittivities. [Link]

  • NIST WebBook. Formamide, N-methyl-. [Link]

  • Frontiers. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. [Link]

  • ResearchGate. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. [Link]

  • PubMed. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. [Link]

  • NIST WebBook. Formamide, N,N-dimethyl-. [Link]

  • NIST / TRC Web Thermo Tables (WTT). N-methylmethanamide. [Link]

  • ResearchGate. Vapour pressures and enthalpies of vaporisation of alkyl formamides. [Link]

  • NIST / TRC Web Thermo Tables (WTT). N-methylmethanamine. [Link]

  • ThermoML. J. Chem. Eng. Data 2008, 53, 11, 2622-2631. [Link]

  • PubChem. N-Methylhexanamide. [Link]

  • PubChem. N-ethyl-N-methyloctanamide. [Link]

  • PubChem. N-methyloctanamide. [Link]

  • Morressier. Fatty acid amides derived from vegetable oils for phase change material (PCM) applications. [Link]

  • ResearchGate. Heat Capacity of Aqueous Mixtures of Monoethanolamine with N-Methyldiethanolamine. [Link]

  • ResearchGate. Amides, Fatty Acid. [Link]

  • OUCI. Vapour pressures and enthalpies of vaporisation of N‑alkyl acetamides. [Link]

  • ACS Publications. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. [Link]

  • PubChem. Heptanamide, N-methyl-. [Link]

  • Wikipedia. Enthalpy of vaporization. [Link]

  • arXiv.org. Thermodynamics of amide + amine mixtures. 4. Relative permittivities. [Link]

  • Cheméo. Chemical Properties of Hexanamide (CAS 628-02-4). [Link]

  • Google Patents. CN112851720A - Method for preparing high-purity NMN (N-methyl pyrrolidone)
  • The Athenaeum. Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]

Sources

Exploratory

Crystallographic structure and hydrogen bonding of N-methylheptanamide

An In-Depth Technical Guide to the Crystallographic Structure and Hydrogen Bonding of N-methylheptanamide Abstract This guide provides a comprehensive technical overview of the methodologies used to determine and analyze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure and Hydrogen Bonding of N-methylheptanamide

Abstract

This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystallographic structure and hydrogen bonding network of N-methylheptanamide (C8H17NO)[1][2][3]. While a published crystal structure for N-methylheptanamide is not currently available in open-access databases like the Cambridge Structural Database (CSD)[4][5], this document serves as a detailed protocol and illustrative guide for researchers, scientists, and drug development professionals. We will outline the complete workflow from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) data collection, structure refinement, and in-depth analysis of intermolecular forces, particularly the critical N-H···O hydrogen bonds that define the solid-state architecture of secondary amides. The protocols and data presented herein are based on established crystallographic practices and hypothetical, yet realistic, parameters to provide a robust framework for the study of this and similar molecules.

Introduction: The Significance of Solid-State Structure

N-methylheptanamide is a secondary amide characterized by a seven-carbon alkyl chain, a carbonyl group, and a methyl-substituted nitrogen atom[1][3]. The arrangement of molecules in the solid state, governed by factors like molecular shape and intermolecular interactions, dictates crucial macroscopic properties including melting point, solubility, dissolution rate, and bioavailability. For drug development professionals, understanding the crystal structure is paramount, as different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit vastly different clinical efficacies.

The primary intermolecular interaction governing the crystal packing of secondary amides is the hydrogen bond[6][7]. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor[8][9]. This interaction is highly directional and strong, often leading to well-ordered supramolecular assemblies such as chains or sheets. This guide will detail the experimental and analytical techniques required to elucidate these structural features for N-methylheptanamide.

Crystallographic Structure Determination: An Experimental Workflow

The definitive method for determining the atomic-level structure of a small molecule is single-crystal X-ray diffraction (SCXRD)[10][11]. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. The overall workflow is a multi-step process requiring careful execution and analysis.

Synthesis and Crystallization

The first and often most challenging step is obtaining diffraction-quality single crystals.

Step-by-Step Synthesis Protocol (Amide Coupling):

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of heptanoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent (e.g., 1.1 equivalents of HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add 1.2 equivalents of a solution of methylamine (often used as a solution in THF or water)[12].

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude N-methylheptanamide product using column chromatography on silica gel.

Step-by-Step Crystallization Protocol:

High-quality crystals are typically grown through slow evaporation or vapor diffusion methods.

  • Solvent Selection: Dissolve the purified N-methylheptanamide in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or methanol).

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. The solvent will slowly evaporate over several days to weeks, ideally yielding single crystals.

  • Vapor Diffusion: Place the vial from Step 1 inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexane or pentane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal (typically >30 microns in size) is obtained, it is mounted on a diffractometer for data collection[10][13].

Data Collection Workflow Diagram

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_proc Data Processing crystal Select & Mount Crystal cryo Cool to 100 K (Cryo-protection) crystal->cryo center Center Crystal in X-ray Beam cryo->center unitcell Determine Unit Cell & Bravais Lattice center->unitcell collect Collect Full Diffraction Data Sphere unitcell->collect integrate Integrate Reflections (Intensity Data) collect->integrate scale Scale & Merge Data (Symmetry Averaging) integrate->scale solve Solve Structure (Phase Problem) scale->solve

Caption: Workflow for SCXRD data collection and processing.

Step-by-Step Data Collection Protocol:

  • Mounting: A suitable single crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen MicroMount™).

  • Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage during data collection[14].

  • Diffractometer Setup: The crystal is placed on a goniometer head in the diffractometer. Modern diffractometers often use a copper (λ ≈ 1.54 Å) or molybdenum (λ ≈ 0.71 Å) X-ray source[13].

  • Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell dimensions and the Bravais lattice[15].

  • Data Collection Strategy: A strategy is calculated to collect a complete, redundant dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The collected diffraction images are processed. The intensity of each reflection is integrated, and the data is scaled and corrected for experimental factors (e.g., absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This process aims to create an atomic model that best fits the experimental data.

Step-by-Step Refinement Protocol:

  • Structure Solution: Direct methods or Patterson methods are used to solve the "phase problem" and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Initial Refinement: The initial atomic model is refined against the experimental data using a least-squares method[16][17]. This process iteratively adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on standard geometries and then refined using a "riding" model.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

  • Final Refinement Cycles: The refinement is continued until convergence is reached, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Hypothetical Crystallographic Data for N-methylheptanamide

For illustrative purposes, a plausible set of crystallographic data for N-methylheptanamide is presented below. This data is typical for a small organic molecule and assumes a common space group for chiral or achiral molecules that crystallize in a centrosymmetric setting.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC8H17NO
Formula weight143.23 g/mol [1]
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c[18]
Unit cell dimensionsa = 9.55(1) Å, α = 90°
b = 5.10(1) Å, β = 98.5(1)°
c = 18.20(2) Å, γ = 90°
Volume875.1(2) ų
Z (molecules/unit cell)4
Density (calculated)1.087 Mg/m³
Absorption coefficient0.071 mm⁻¹
F(000)320
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data2.50 to 27.50°
Reflections collected8150
Independent reflections1998 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit (S)1.05

Analysis of Intermolecular Interactions: Hydrogen Bonding

Based on the hypothetical crystal structure, the dominant intermolecular interaction is the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule.

The Hydrogen Bonding Network

In many secondary amides, these N-H···O=C hydrogen bonds link molecules into infinite one-dimensional chains. The alkyl and methyl groups would then pack between these chains, governed by weaker van der Waals interactions.

Hydrogen Bonding Diagram

H_Bond cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N1-H1 C1 C1=O1 Me1 Methyl O2 O2 N1->O2 N-H···O Bond R1 Alkyl Chain N2 N2-H2 C2 C2=O2 Me2 Methyl R2 Alkyl Chain

Caption: Schematic of the N-H···O hydrogen bond between two amide molecules.

Geometric Parameters

The strength and geometry of hydrogen bonds are crucial for understanding the stability of the crystal lattice. The key parameters are the donor-to-acceptor distance (D···A), the hydrogen-to-acceptor distance (H···A), and the D-H···A angle.

Table 2: Hypothetical Hydrogen Bond Geometry

D-H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry Operator for A
N1-H1···O10.882.052.91(1)168x, -1/2-y, 1/2+z

D = Donor atom (N), H = Hydrogen, A = Acceptor atom (O).

This hypothetical N···O distance of ~2.91 Å is well within the expected range for a moderate-to-strong N-H···O hydrogen bond[19]. The angle of 168° indicates a highly linear and, therefore, strong interaction, which would be a primary driving force in the crystallization process.

Conclusion

This technical guide has detailed the comprehensive workflow required for the determination and analysis of the crystallographic structure of N-methylheptanamide. By outlining the protocols for synthesis, crystallization, single-crystal X-ray diffraction, and structure refinement, we provide a foundational methodology for researchers in structural chemistry and drug development. The analysis, based on a hypothetical but realistic dataset, highlights the central role of N-H···O hydrogen bonding in dictating the supramolecular assembly of this secondary amide. The elucidation of such structural details is a critical step in understanding and controlling the solid-state properties of pharmaceutical compounds and other functional organic materials.

References

  • Vertex AI Search. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.
  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection.
  • National Center for Biotechnology Information. (n.d.). Heptanamide, N-methyl-. PubChem. Retrieved March 24, 2026, from [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. PMC - NIH. Retrieved March 24, 2026, from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC - NIH. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). Rietveld refinement. Retrieved March 24, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 24, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved March 24, 2026, from [Link]

  • PubChemLite. (n.d.). N-methylheptanamide (C8H17NO). Retrieved March 24, 2026, from [Link]

  • Li, H., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Retrieved March 24, 2026, from [Link]

  • Wang, W., et al. (2016). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. MDPI. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (n.d.). List of space groups. Retrieved March 24, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved March 24, 2026, from [Link]

  • Donnay, J. D. H., & Ondik, H. M. (1977). Crystal data space-group tables. Journal of Physical and Chemical Reference Data. Retrieved March 24, 2026, from [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Retrieved March 24, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Space group determination. Retrieved March 24, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 7.6: Hydrogen Bonding. Retrieved March 24, 2026, from [Link]

  • Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule.... Journal of Molecular Structure. Retrieved March 24, 2026, from [Link]

  • OlexSys Ltd. (n.d.). Structure Refinement. Retrieved March 24, 2026, from [Link]

  • Brunger, A. T. (2012). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Stanford University. Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). CN1733726A - N-methylphthalimide preparation process.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Preliminary Toxicity Profile of N-methyl-heptanamide

Foreword: Charting a Course for the Scientific Investigation of N-methyl-heptanamide For the researcher, scientist, or drug development professional, the journey of a novel chemical entity from discovery to potential app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for the Scientific Investigation of N-methyl-heptanamide

For the researcher, scientist, or drug development professional, the journey of a novel chemical entity from discovery to potential application is one of meticulous investigation. This guide is crafted to serve as a comprehensive technical resource on the core pharmacokinetic and preliminary toxicological evaluation of N-methyl-heptanamide. Given the nascent stage of research on this specific molecule, this document will not only present the available data but also provide a scientifically-grounded framework for its further exploration. By synthesizing established principles of pharmacology and toxicology with data from structurally related compounds, we aim to illuminate the path forward for a thorough and robust scientific assessment. This guide is structured to provide not just a compilation of facts, but a logical narrative that explains the "why" behind experimental choices, ensuring a self-validating system of inquiry.

Physicochemical Characterization of N-methyl-heptanamide

A foundational understanding of a compound's physical and chemical properties is paramount as it dictates its behavior in biological systems. N-methyl-heptanamide is a simple N-alkylated amide with the molecular formula C8H17NO.[1][2]

PropertyValueSource
Molecular Formula C8H17NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
CAS Number 3400-24-6[1]
Boiling Point 235.8°C at 760 mmHg[1]
Density 0.86 g/cm³[1]
Predicted LogP 1.61[1]
IUPAC Name N-methylheptanamide[2]

The predicted LogP value of 1.61 suggests that N-methyl-heptanamide possesses moderate lipophilicity. This characteristic is a critical determinant of its ability to cross biological membranes, influencing its absorption, distribution, and potential to access intracellular targets.

Predicted Pharmacokinetic Profile: A Journey Through the Body

Pharmacokinetics is the study of the movement of a drug or chemical entity through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3] In the absence of direct studies on N-methyl-heptanamide, we can predict its pharmacokinetic behavior based on its structure and data from analogous compounds.

Absorption

The moderate lipophilicity of N-methyl-heptanamide suggests that it is likely to be well-absorbed after oral administration, primarily through passive diffusion across the gastrointestinal tract.[4] The lack of highly polar functional groups would facilitate its passage through the lipid bilayers of enterocytes.

Experimental Protocol: In Situ Intestinal Perfusion Study

This protocol is designed to determine the rate and extent of intestinal absorption.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane)

  • Perfusion pump

  • Krebs-Ringer bicarbonate buffer (pH 7.4) containing a known concentration of N-methyl-heptanamide and a non-absorbable marker (e.g., phenol red).

  • Surgical instruments

Procedure:

  • Anesthetize the rat and expose the small intestine through a midline abdominal incision.

  • Cannulate the proximal (duodenum) and distal (ileum) ends of a defined intestinal segment.

  • Flush the segment gently with warm saline to remove intestinal contents.

  • Perfuse the segment with the Krebs-Ringer buffer containing the test compound at a constant flow rate.

  • Collect the perfusate at timed intervals.

  • Analyze the concentration of N-methyl-heptanamide and the non-absorbable marker in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the absorption rate constant and permeability.

Distribution

Following absorption, N-methyl-heptanamide is expected to distribute into various tissues. Its moderate lipophilicity may allow for some penetration into the central nervous system, although this would need to be confirmed experimentally. The volume of distribution (Vd) is anticipated to be moderate.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Dissolution Enterocytes Enterocytes GI Tract->Enterocytes Passive Diffusion Portal Vein Portal Vein Enterocytes->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Metabolites Metabolites Liver->Metabolites Phase I/II Enzymes Bile Bile Liver->Bile Tissues Tissues Systemic Circulation->Tissues Reversible Binding Kidneys Kidneys Systemic Circulation->Kidneys Tissues->Systemic Circulation Urine Urine Kidneys->Urine Feces Feces Bile->Feces

Caption: Predicted ADME pathway for N-methyl-heptanamide.

Metabolism

The metabolism of N-methyl-heptanamide is likely to proceed through several key pathways, primarily in the liver.[4] The N-methyl group is a potential site for N-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. The heptyl chain could undergo hydroxylation at various positions, followed by further oxidation to carboxylic acids.

Predicted Metabolic Pathways:

  • N-demethylation: to form heptanamide and formaldehyde.

  • Omega-hydroxylation: of the heptyl chain.

  • Omega-1 hydroxylation: of the heptyl chain.

  • Further oxidation: of the hydroxylated metabolites to carboxylic acids.

The resulting metabolites are expected to be more polar and more readily excreted.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an initial assessment of the metabolic lability of a compound.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • N-methyl-heptanamide stock solution

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLMs in phosphate buffer at 37°C.

  • Initiate the reaction by adding N-methyl-heptanamide and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of N-methyl-heptanamide using LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Excretion

The more polar metabolites of N-methyl-heptanamide are expected to be primarily excreted in the urine.[4] Some excretion of the parent compound and metabolites may also occur via the feces.

Preliminary Toxicity Profile: Identifying Potential Hazards

The toxicological profile of a novel compound must be carefully evaluated. Based on the structure of N-methyl-heptanamide and data from related compounds like N-methylformamide, we can anticipate potential areas of concern. N-methylformamide is known to induce multi-organ toxicity, particularly affecting the liver and kidneys.[5][6]

Acute Toxicity

An acute toxicity study would be necessary to determine the median lethal dose (LD50) and identify the primary target organs of toxicity following a single high-dose exposure.

Genotoxicity

Assays to evaluate the genotoxic potential of N-methyl-heptanamide are crucial.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This is a standard in vitro test for identifying compounds that can cause gene mutations.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

  • Rat liver S9 fraction (for metabolic activation)

  • Top agar

  • Minimal glucose agar plates

  • N-methyl-heptanamide

  • Positive and negative controls

Procedure:

  • Mix the bacterial strain, the test compound (at various concentrations), and with or without S9 fraction in molten top agar.

  • Pour the mixture onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Repeated-Dose Toxicity

Sub-chronic repeated-dose toxicity studies (e.g., 28-day or 90-day studies in rodents) are essential to evaluate the effects of longer-term exposure and to identify a No-Observed-Adverse-Effect Level (NOAEL). Based on the toxicity of N-methylformamide, particular attention should be paid to histopathological changes in the liver and kidneys.[5][6]

G cluster_toxicity Toxicity Assessment Workflow In Vitro Assays In Vitro Assays Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Dose Range Finding Repeated-Dose Toxicity Repeated-Dose Toxicity Acute Toxicity->Repeated-Dose Toxicity Inform Dose Selection Risk Assessment Risk Assessment Repeated-Dose Toxicity->Risk Assessment NOAEL Determination Genotoxicity Genotoxicity Genotoxicity->Risk Assessment N-methyl-heptanamide N-methyl-heptanamide N-methyl-heptanamide->In Vitro Assays Cytotoxicity N-methyl-heptanamide->Genotoxicity Ames Test, Micronucleus Assay

Caption: A workflow for the toxicological evaluation of N-methyl-heptanamide.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known properties of N-methyl-heptanamide and a predictive framework for its pharmacokinetic and toxicological profiles. The experimental protocols outlined herein represent the standard methodologies required to systematically investigate this compound. Future research should focus on conducting these studies to generate empirical data, which will be essential for any potential development of N-methyl-heptanamide for therapeutic or other applications. A thorough understanding of its ADME and toxicity is a non-negotiable prerequisite for advancing this molecule in any scientific or commercial endeavor.

References

  • Absorption, distribution, metabolism and excretion. (n.d.).
  • 3400-24-6 N-Methylheptanamide C8H17NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. (n.d.).
  • Heptanamide, N-methyl- | C8H17NO | CID 18838 - PubChem. (n.d.).
  • Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. (2024, November 4).
  • N-methylformamide induces multiple organ toxicity in Fischer 344 rats. (2023, January 17). Toxicological Research, 39(2), 263-274. Retrieved from [Link]

  • N-methylformamide induces multiple organ toxicity in Fischer 344 rats. (2023, January 17). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Direct Amidation of Heptanoic Acid to N-Methylheptanamide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The synthesis of N-methylheptanamide via the direct condensation of heptanoic acid and methylamine represents a highly atom-economical approach to amide bond formation. Historically, direct amidation has been notoriously difficult. When a carboxylic acid and an amine are mixed at ambient temperatures, they immediately undergo an acid-base reaction to form a stable, unreactive ammonium carboxylate salt (methylammonium heptanoate) [1]. This thermodynamic sink typically requires highly elevated temperatures (>160 °C) to overcome, or the use of stoichiometric coupling reagents (e.g., HATU, EDC) that generate massive amounts of chemical waste.

The Catalytic Solution: To bridge the gap between sustainability and synthetic efficiency, boron-based Lewis acid catalysts are employed. Catalysts such as 5-methoxy-2-iodophenylboronic acid (MIBA) or inexpensive boric acid (B(OH)₃) fundamentally alter the reaction pathway. Recent mechanistic elucidations demonstrate that these catalysts react with the carboxylic acid to form a highly electrophilic, bicyclic B-O-B bridged acyloxyborate intermediate [2]. This intermediate orchestrates the delivery of the methylamine nucleophile to the carbonyl carbon while simultaneously extruding water as the sole byproduct.

G Cat Boron Catalyst (e.g., MIBA) Intermediate Active B-O-B Acyloxyborate Cat->Intermediate Acid Heptanoic Acid Acid->Intermediate + Catalyst - H2O Salt Unreactive Salt (Thermodynamic Sink) Acid->Salt + Amine (Uncatalyzed) Amine Methylamine Product N-Methylheptanamide Intermediate->Product + Amine (Nucleophilic Attack) Product->Cat Release

Catalytic cycle of boron-mediated direct amidation versus the uncatalyzed thermodynamic salt sink.

Comparative Data Presentation

The choice of catalyst and reaction conditions depends entirely on the scale and phase of drug development. Below is a comparative summary of the two validated protocols detailed in this guide.

ParameterProtocol A: Discovery Scale (Mild)Protocol B: Process Scale (Industrial)
Catalyst 5-Methoxy-2-iodophenylboronic acid (MIBA)Boric Acid, B(OH)₃
Catalyst Loading 10 mol%10 mol%
Solvent Dichloromethane (DCM)Toluene
Temperature 25 °C (Ambient)110 °C (Sealed Pressure)
Water Removal 4Å Molecular Sieves (In situ)Azeotropic / Post-reaction venting
Expected Yield >85%>80%
Primary Advantage Extremely mild; high functional group toleranceUltra-low cost; highly scalable

Experimental Protocols

Protocol A: Mild Discovery-Scale Synthesis (MIBA Catalysis)

Designed for medicinal chemistry labs requiring mild conditions and high functional group tolerance.[3]

Causality & Design Choices: Water is the enemy of boronic acid catalysts; it drives the equilibrium backward, hydrolyzing the active B-O-B intermediate. Activated 4Å molecular sieves are strictly required here to sequester the water byproduct generated during the reaction, enabling the catalytic cycle to turn over at room temperature.

Step-by-Step Procedure:

  • Preparation of Dehydrating Agent: Flame-dry 4Å molecular sieves (approx. 500 mg per mmol of substrate) under vacuum and allow them to cool under an argon atmosphere.

  • Reagent Assembly: To an oven-dried 25 mL round-bottom flask containing the sieves, add heptanoic acid (1.0 mmol, 130.2 mg) and 5-methoxy-2-iodophenylboronic acid (MIBA) (0.1 mmol, 27.8 mg, 10 mol%).

  • Solvent & Amine Addition: Add anhydrous DCM (5.0 mL). Stir for 5 minutes to ensure complexation. Slowly inject methylamine (2.0 M solution in THF, 1.2 mmol, 0.6 mL).

  • Reaction: Stir the sealed mixture at 25 °C for 24 hours.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the heptanoic acid spot (Rf ~0.7, stains with bromocresol green) and the appearance of the amide spot (Rf ~0.4, UV inactive, stains with KMnO₄) validates the forward progression.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filtrate with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield pure N-methylheptanamide.

Protocol B: Scalable Industrial Synthesis (Boric Acid Catalysis)

Designed for process chemistry, prioritizing cost-of-goods (COGs) and scalability.

Causality & Design Choices: Boric acid is remarkably cheap but requires high temperatures (~110 °C) to form the active catalytic species. Because methylamine is a highly volatile gas (bp -6 °C), standard open-flask Dean-Stark conditions would result in the amine boiling off before the reaction can occur. Therefore, a sealed pressure reactor (autoclave) is utilized to keep the methylamine in the liquid/dissolved phase at elevated temperatures.

Step-by-Step Procedure:

  • Reactor Charging: To a 100 mL stainless steel pressure reactor (autoclave), add heptanoic acid (50.0 mmol, 6.51 g), boric acid (5.0 mmol, 309 mg, 10 mol%), and anhydrous toluene (40 mL).

  • Amine Introduction: Cool the reactor to 0 °C. Introduce methylamine (33% wt. solution in absolute ethanol, 60.0 mmol, approx. 7.5 mL).

  • Pressurized Heating: Seal the reactor securely. Heat the stirred mixture to 110 °C. The internal pressure will rise; maintain stirring for 12 hours.

  • Validation Checkpoint (Self-Validating System): Cool the reactor to room temperature before carefully venting. Extract a 50 µL aliquot, dilute in MeOH, and analyze via GC-MS. The target product N-methylheptanamide will present a distinct molecular ion peak at m/z 143.2. If conversion is <95%, reseal and heat for an additional 4 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash with 1M NaOH (2 x 20 mL) to remove the boric acid catalyst and any trace unreacted heptanoic acid. Wash with brine, dry over Na₂SO₄, and evaporate the toluene to afford the product as a pale oil/low-melting solid.

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Molecules / European Journal of Organic Chemistry) URL:[Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect Source: The Journal of Organic Chemistry (ACS Publications) / NIH URL:[Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions Source: Chemical Communications / PMC - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC separation and retention times for N-methylheptanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-methylheptanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-methylheptanamide .

N-methylheptanamide is an aliphatic amide characterized by a hydrophobic 7-carbon tail and a polar amide headgroup. While it lacks highly ionizable acidic or basic functional groups, the amide bond's strong dipole and hydrogen-bonding capacity often lead to secondary interactions with silica matrices. Simultaneously, its heptyl tail dictates strong hydrophobic retention. This guide provides field-proven, self-validating strategies to optimize its separation and retention in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Diagnostic Workflow: N-methylheptanamide Troubleshooting

HPLC_Optimization Start Analyze N-methylheptanamide Chromatogram Tailing Peak Tailing (Tf > 1.5) Start->Tailing Retention Suboptimal Retention (k' < 2 or k' > 10) Start->Retention Resolution Poor Resolution (Rs < 1.5) Start->Resolution FixTailing1 Chemical Issue: Use End-Capped C18 Tailing->FixTailing1 FixTailing2 Silanol Masking: Add 0.1% Formic Acid Tailing->FixTailing2 FixRet1 Adjust % Organic (10% Δ = 2-3x k' shift) Retention->FixRet1 FixRes1 Change Modifier (MeCN to MeOH) Resolution->FixRes1 FixRes2 Decrease Gradient Slope Resolution->FixRes2 Success Optimized HPLC Method Achieved FixTailing1->Success FixTailing2->Success FixRet1->Success FixRes1->Success FixRes2->Success

Figure 1: Diagnostic decision tree for troubleshooting N-methylheptanamide HPLC separations.

Technical FAQ & Troubleshooting

Q1: Why does my N-methylheptanamide peak exhibit severe tailing, and how can I establish causality? A1: Peak tailing in aliphatic amides is rarely a primary ionization issue, as amides remain neutral across standard HPLC pH ranges. Instead, it is typically a chemical interaction driven by the amide's lone pairs hydrogen-bonding with unreacted, acidic silanol groups (Si-OH) on the silica matrix[1].

  • Self-Validating System: To prove this is a chemical interaction and not a physical void in your column or tubing, inject a purely neutral, non-hydrogen-bonding probe such as toluene. If the toluene peak is perfectly symmetrical (Gaussian) but your N-methylheptanamide peak tails, you have definitively isolated the root cause to acid-base/hydrogen-bonding interactions at the stationary phase[2].

  • Resolution: Switch to a high-purity, exhaustively end-capped C18 column to physically block silanol access. Alternatively, lower the mobile phase pH using 0.1% Formic Acid to protonate residual silanols, rendering them neutral and less interactive[1].

Q2: My retention time (tR) is highly variable. How do I systematically optimize the capacity factor (k')? A2: For robust quantification, your retention factor (k') must fall between 2 and 10[3]. A k' < 2 risks co-elution with the solvent front and matrix suppression, while a k' > 10 causes unnecessary band broadening and loss of sensitivity[3].

  • Causality: N-methylheptanamide possesses a hydrophobic 7-carbon tail, which dictates strong retention on reversed-phase (RP) columns. Retention is inversely proportional to the organic modifier concentration.

  • Resolution: Apply the "10% Rule" of RP-HPLC: a 10% increase in your organic modifier (e.g., Acetonitrile) will predictably decrease the analyte's retention factor by 2 to 3-fold[3]. If your amide elutes at 15 minutes under 40% Acetonitrile, increasing the concentration to 50% Acetonitrile will shift the retention time to approximately 5-7 minutes, tightening the peak and improving the signal-to-noise ratio.

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier for aliphatic amides? A3: The choice depends entirely on whether your critical pair requires a change in retention speed or selectivity.

  • Causality: Acetonitrile is a stronger solvent in RP-HPLC that operates primarily through dipole-dipole interactions. It will elute the hydrophobic N-methylheptanamide faster and generate lower system backpressure[4]. Methanol, conversely, is a protic solvent. It actively engages in hydrogen bonding with the amide carbonyl and N-H groups.

  • Resolution: If you are struggling to resolve N-methylheptanamide from a closely eluting impurity (e.g., an unreacted carboxylic acid precursor), switching from MeCN to MeOH alters the solvatochromic properties of the mobile phase, often completely changing the elution order and improving resolution[3].

Experimental Protocols

Protocol 1: Systematic Isocratic Method Development

Objective: Establish a robust isocratic method for N-methylheptanamide with a capacity factor (k') between 2 and 10.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% v/v Formic Acid) and Mobile Phase B (HPLC-Grade Acetonitrile + 0.1% v/v Formic Acid). Rationale: Formic acid acts as a silanol-masking agent to ensure peak symmetry.

  • Column Equilibration: Install an exhaustively end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Flush with 10-15 column volumes of 90% Mobile Phase B to clear hydrophobic contaminants, then equilibrate at the starting conditions.

  • Screening Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Set the column compartment temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Isocratic Translation: Identify the retention time of the N-methylheptanamide peak from the screening gradient. Calculate the exact %B at the time of elution (accounting for the system's specific dwell volume).

  • Optimization: Set the system to an isocratic hold at 5% below the calculated elution %B. Inject the sample.

  • System Validation: Perform 3 replicate injections. Verify that the USP Tailing Factor (Tf) is < 1.5 and the retention factor (k') is strictly between 2 and 10. If k' > 10, increase Mobile Phase B by 5%.

Quantitative Data Presentation

Table 1: Impact of Chromatographic Parameters on N-methylheptanamide Separation

ParameterChoice AChoice BChromatographic Impact on N-methylheptanamide
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)MeCN provides faster elution and lower pressure; MeOH provides alternative selectivity via hydrogen bonding.
Stationary Phase Standard C18End-capped / Polar-Embedded C18Standard C18 may cause severe tailing due to silanol interactions; End-capped C18 yields symmetrical peaks.
Aqueous pH Neutral (pH 7.0)Acidic (pH 2.5 - 3.0)Neutral pH leaves silanols ionized (tailing); Acidic pH protonates silanols, improving peak shape.
Temperature Ambient (20°C)Elevated (35°C - 40°C)Elevated temp reduces mobile phase viscosity, improving mass transfer and sharpening the amide peak.

Sources

Reference Data & Comparative Studies

Validation

Heptanamide, N-methyl- vs N,N-dimethylheptanamide solvent properties

The selection of an aliphatic amide solvent in drug formulation or chemical synthesis is rarely a simple matter of matching polarities. The degree of nitrogen substitution fundamentally dictates the solvent's physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The selection of an aliphatic amide solvent in drug formulation or chemical synthesis is rarely a simple matter of matching polarities. The degree of nitrogen substitution fundamentally dictates the solvent's physicochemical behavior, dielectric properties, and interaction with biological membranes. This guide provides an objective, data-driven comparison between a secondary amide (Heptanamide, N-methyl- ) and a tertiary amide (N,N-dimethylheptanamide ), detailing their mechanistic differences and field-proven applications.

Mechanistic Solvation Properties

The structural divergence between these two solvents lies in a single methyl group, yet this difference drastically alters their hydrogen-bonding networks:

  • Heptanamide, N-methyl- (Secondary Amide): Features an active N-H bond, enabling it to act as both a hydrogen bond donor and acceptor. This dual capacity leads to extensive intermolecular hydrogen bonding, creating a highly structured, protic-like solvent network. It is frequently utilized in peptide mimicry and as a structured solvent for solubilizing polar species where directional hydrogen bonding is required.

  • N,N-dimethylheptanamide (Tertiary Amide): Lacks an N-H bond, rendering it strictly a hydrogen bond acceptor. As a polar aprotic solvent with a long lipophilic tail (C6H13-), it exhibits pronounced amphiphilic properties. Because it cannot self-associate via hydrogen bonding, it possesses a lower cohesive energy density. This structural freedom allows its lipophilic tail to insert into and disrupt ordered lipid structures, making it a highly effective chemical penetration enhancer (CPE) [1] for transdermal drug delivery. Furthermore, its aprotic nature makes it a valuable solvent in enantioselective alkylation reactions[2], where protic solvents would quench reactive intermediates.

Comparative Quantitative Data

The following tables summarize the physicochemical properties and experimental performance of both solvents, highlighting their divergent behaviors in formulation science.

Table 1: Physicochemical & Solvation Profile
PropertyHeptanamide, N-methyl-N,N-dimethylheptanamide
Amide Classification SecondaryTertiary
H-Bond Donor / Acceptor Yes (1) / Yes (1)No (0) / Yes (1)
Solvation Behavior Protic-like, highly structuredAprotic, amphiphilic
Primary Application Peptide mimicry, structured solventPenetration enhancer, aprotic extraction
Intermolecular Forces Strong dipole-dipole, H-bondingDipole-dipole, London dispersion
Table 2: Transdermal Permeation Enhancement (Corticosterone Model)

Data models the enhancement factor (E) for lipophilic drug transport across the stratum corneum.

Enhancer TreatmentConcentration (mM)Enhancement Factor (E)Lipid Fluidity Impact
Control (PBS) N/A1.0None
Heptanamide, N-methyl- 100~2.1Low (Trapped by H-bonding)
N,N-dimethylheptanamide 100~14.5High (Disrupts alkyl packing)

Mechanism of Action Visualization

The diagram below illustrates why the tertiary amide vastly outperforms the secondary amide as a transdermal penetration enhancer. The secondary amide becomes tethered to the ceramide headgroups via hydrogen bonding, whereas the tertiary amide freely inserts its lipophilic tail into the lipid bilayer, fluidizing the barrier.

G cluster_0 Heptanamide, N-methyl- (Secondary) cluster_1 N,N-dimethylheptanamide (Tertiary) N1 N-methylheptanamide (H-Bond Donor) N2 Binds Ceramide Headgroups N1->N2 N3 Lipid Packing Retained N2->N3 N4 N,N-dimethylheptanamide (Aprotic) N5 Inserts into Alkyl Tails N4->N5 N6 Increased Lipid Fluidity N5->N6 N7 High Permeation Enhancement N6->N7

Mechanism of stratum corneum lipid disruption by aliphatic amides.

Experimental Workflows

To objectively validate the performance differences between these two solvents, the following self-validating protocols must be employed.

Protocol 1: In Vitro Transdermal Permeation Enhancement Assay

This workflow utilizes a Franz diffusion cell to quantify the enhancement factor (E) of the solvents when delivering a model lipophilic drug (e.g., corticosterone).

Step 1: Epidermal Membrane Preparation

  • Action: Submerge human cadaver skin or hairless mouse skin in 60°C water for exactly 60 seconds. Gently peel the epidermis from the dermis.

  • Causality: The dermis acts as an artificial aqueous barrier in vitro. Heat separation isolates the stratum corneum and viable epidermis, ensuring that the measured flux strictly represents the lipid barrier's resistance.

Step 2: Donor Chamber Formulation

  • Action: Prepare a saturated suspension of the model drug in a vehicle containing 100 mM of either N-methylheptanamide or N,N-dimethylheptanamide. Apply 0.5 mL to the donor compartment.

  • Causality: Utilizing a saturated suspension ensures the thermodynamic activity of the drug remains constant at 1.0 throughout the experiment. This guarantees that any increase in flux is solely due to the solvent altering the skin barrier, not a concentration gradient artifact.

Step 3: Receptor Chamber Sampling

  • Action: Fill the receptor chamber with Phosphate Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA). Sample 200 µL at predetermined intervals (e.g., 2, 4, 6, 8, 24 hours), replacing the volume with fresh buffer.

  • Causality: Highly lipophilic drugs will partition poorly into plain PBS, causing artificial back-diffusion. BSA acts as a lipid sink, maintaining sink conditions and validating Fickian diffusion kinetics.

Step 4: Self-Validation (Mass Balance)

  • Action: Post-experiment, extract the remaining drug from the donor chamber, the skin membrane, and the receptor fluid. Calculate total recovery.

  • Causality: A mass balance recovery of 95–105% validates the protocol, proving the drug was not degraded by the solvent or irreversibly bound to the glassware.

Protocol 2: Solvent-Lipid Partitioning (LogP) Determination

To understand the amphiphilic nature of these solvents, a shake-flask partitioning assay is required.

Step 1: Phase Saturation

  • Action: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases.

  • Causality: Pre-saturating the phases prevents volume shifts due to mutual solubility during the actual partitioning experiment, which would otherwise skew the concentration calculations.

Step 2: Equilibration

  • Action: Dissolve 10 mg of the target amide in 5 mL of the pre-saturated octanol. Add 5 mL of pre-saturated water. Shake at 50 RPM for 48 hours in a temperature-controlled incubator (25°C).

  • Causality: Slow, prolonged shaking prevents the formation of micro-emulsions, which are common with long-chain amides like N,N-dimethylheptanamide due to their surfactant-like properties.

Step 3: Phase Separation and Quantification

  • Action: Centrifuge the mixture at 3000 RPM for 15 minutes. Carefully sample the aqueous and organic layers using separate syringes. Quantify the amide concentration via GC-MS or HPLC-UV. Calculate LogP = log([Amide]octanol / [Amide]water).

References

  • Title: Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum Source: Pharmaceutics (NIH / PubMed Central) URL: [Link]

  • Title: Enantioselective Alkylation of Unactivated C–O Bond: Solvent Molecule Affects Competing β-H Elimination and Reductive Elimination Dynamics Source: ACS Catalysis URL: [Link]

Comparative

Reference standards and purity testing for commercial Heptanamide, N-methyl-

Title: Analytical Comparison Guide: Purity Testing and Reference Standard Qualification for Commercial N-Methylheptanamide Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: Purity Testing and Reference Standard Qualification for Commercial N-Methylheptanamide

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Introduction: The Analytical Challenge of Aliphatic Amides

N-Methylheptanamide (CAS: 3400-24-6) is an aliphatic amide with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol [1]. It serves as a critical intermediate in organic synthesis and lipid-based pharmaceutical formulations.

However, establishing a highly characterized reference standard for this compound presents a unique analytical challenge. Because N-methylheptanamide lacks a conjugated pi-electron system, it does not possess a strong UV chromophore. Standard purity testing methodologies must therefore pivot away from conventional UV-based detection toward orthogonal techniques that can reliably quantify organic impurities and establish absolute mass fractions[2].

This guide objectively compares the performance of alternative analytical methodologies for the purity testing of N-methylheptanamide and provides self-validating experimental protocols for qualifying Primary and Secondary Reference Standards in accordance with guidelines[3].

Comparative Analysis of Purity Testing Methodologies

To establish a reference standard of the "highest purity that can be obtained through reasonable effort"[2], analysts must select a methodology fit for the molecule's specific physicochemical properties. The table below compares three primary alternatives for analyzing N-methylheptanamide.

Performance MetricHPLC-UV (Conventional)GC-FID (Recommended for Routine)qNMR (Gold Standard for Primary RS)
Detection Mechanism UV Absorbance (Chromophore dependent)Flame Ionization (Carbon-hydrogen bonds)Proton Resonance (Nuclear spin)
Suitability for Target Poor: Lack of conjugation limits UV absorbance to <210 nm.Excellent: Semi-volatile nature and high carbon content yield strong signals.Excellent: Distinct methyl/methylene protons allow clear integration.
LOD / LOQ ~0.1% / 0.5% (High baseline noise from solvents)~0.01% / 0.05% (High sensitivity)~0.5% / 1.0% (Lower sensitivity, but absolute)
Reference Std Required? Yes (Requires external standard)Yes (For precise assay)No (Provides absolute quantitation)
Primary Use Case Impurity profiling of UV-active contaminants onlyRoutine batch release & secondary standard testingPrimary Reference Standard certification
Method Selection Logic

Causality Focus: Why do we reject HPLC-UV in favor of GC-FID for routine analysis? The absence of a conjugated pi-system in N-methylheptanamide restricts UV absorption to the deep UV range (<210 nm), where mobile phase solvents (like methanol) and trace impurities create massive baseline interference. GC-FID bypasses this entirely; the flame ionization detector measures carbon ions generated during combustion, providing a robust, universal response for aliphatic chains.

Method_Selection Start Target: N-methylheptanamide (Aliphatic Amide) Chromophore Does it have a strong UV Chromophore? Start->Chromophore HPLC HPLC-UV (High baseline noise at <210nm) Chromophore->HPLC Yes Volatile Is it volatile or semi-volatile? Chromophore->Volatile No AbsPurity Is an absolute Primary Standard required? Volatile->AbsPurity Yes GC GC-FID (Routine Secondary Testing) AbsPurity->GC No qNMR qNMR (Primary Standard Qualification) AbsPurity->qNMR Yes

Decision tree for selecting purity testing methods for aliphatic amides.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) to ensure data integrity before any sample is quantified.

Protocol 1: Absolute Purity Assessment via qNMR (Primary Standard Qualification)

Quantitative NMR (qNMR) is utilized to determine the absolute mass fraction of a material without relying on a pre-existing reference standard of the same compound[2].

  • Internal Standard (IS) Selection: Maleic acid (TraceCERT® grade, >99.9% purity).

    • Causality: Maleic acid provides a sharp singlet at ~6.3 ppm. This is well separated from the aliphatic signals of N-methylheptanamide (0.8–2.8 ppm), preventing signal overlap and ensuring accurate integration.

  • Solvent: Deuterated Chloroform (CDCl3, 99.8% D).

Step-by-Step Workflow & Self-Validation:

  • SST 1 - T1 Relaxation Measurement: Conduct an inversion-recovery experiment.

    • Causality: Protons relax to their equilibrium state at different rates (T1). If the inter-pulse delay (D1) is shorter than 5 × T1 of the slowest relaxing proton, the integration will be artificially truncated, skewing the purity calculation. Measuring T1 self-validates the quantitative accuracy of the subsequent acquisition. Set D1 ≥ 5 × T1.

  • Sample Preparation: Accurately weigh ~20 mg of N-methylheptanamide and ~10 mg of Maleic acid into a vial using a micro-analytical balance (d = 0.001 mg). Dissolve in 1.0 mL CDCl3.

  • Acquisition: Acquire 1D 1H-NMR spectra at 400 MHz or higher.

    • SST 2 - Signal-to-Noise: Ensure the number of scans (NS = 64) achieves a Signal-to-Noise (S/N) ratio > 250 for all integrated peaks.

  • Integration: Integrate the N-methyl singlet (~2.8 ppm, 3H) against the Maleic acid singlet (~6.3 ppm, 2H) to calculate the absolute mass fraction.

Protocol 2: Routine Purity Testing via GC-FID (Secondary Standard / Batch Release)

Once a Primary Reference Standard is established via qNMR, GC-FID is used for routine batch release and stability testing, providing high-resolution separation of organic impurities.

  • Column Selection: DB-WAX (30m × 0.25mm × 0.25µm).

    • Causality: N-methylheptanamide contains a polar amide group capable of hydrogen bonding. Using a standard non-polar column (like DB-1) can lead to secondary interactions with active silanol groups on the column wall, causing peak tailing. A polyethylene glycol (PEG) stationary phase (DB-WAX) deactivates these interactions, ensuring sharp, symmetrical peaks essential for accurate area integration.

Step-by-Step Workflow & Self-Validation:

  • SST 1 - Blank Injection: Inject 1.0 µL of the diluent (Methanol) to verify no interfering peaks elute at the retention time of N-methylheptanamide.

  • SST 2 - Resolution: Inject a resolution mixture containing N-methylheptanamide and a closely eluting analogue (e.g., octanamide).

    • Acceptance Criteria: Resolution (Rs) > 1.5. This validates the column's resolving power.

  • SST 3 - Repeatability: Inject the working standard solution 6 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be < 2.0%[3]. This validates the precision of the autosampler and detector.

  • Acquisition: Run the oven program (Initial 100°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min). Injector: 250°C, Split ratio 20:1. Detector: FID at 250°C.

Reference Standard Tiering & Regulatory Compliance

According to[4], reference standards must be properly stored, handled, and rigorously tested to ensure the identity, strength, quality, and purity of pharmaceutical materials.

For commercial N-methylheptanamide, a two-tiered approach is recommended:

  • Primary Reference Standard: Qualified via orthogonal, absolute methods (qNMR for assay, Karl Fischer for moisture, GC-FID for organic impurities). A mass balance approach (100% - total impurities) is cross-referenced against the qNMR assay value to certify the standard[2].

  • Secondary Working Standard: A commercial batch qualified against the Primary Reference Standard using the validated GC-FID method. This preserves the highly valuable Primary Standard while ensuring routine testing compliance.

RS_Workflow Raw Commercial Grade N-methylheptanamide qNMR qNMR Assay (Absolute Mass Fraction) Raw->qNMR Aliquot A GCFID GC-FID Area % (Organic Impurities) Raw->GCFID Aliquot B KF Karl Fischer (Water Content) Raw->KF Aliquot C MassBal Mass Balance Calculation (100% - Impurities) qNMR->MassBal Direct Purity GCFID->MassBal Orthogonal Check KF->MassBal Moisture Adj. Cert Certified Primary Reference Standard MassBal->Cert ICH Q2(R2) Validated

Multiplexed workflow for characterizing a Primary Reference Standard.

References

  • Title: Heptanamide, N-methyl- | C8H17NO | CID 18838 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Heptanamide, N-methyl-

The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with this class of chemicals. Similar aliphatic amides can be harmful if swallowed or in contact with skin and may caus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The causality behind these rigorous disposal protocols is rooted in the potential hazards associated with this class of chemicals. Similar aliphatic amides can be harmful if swallowed or in contact with skin and may cause irritation. Therefore, until specific toxicological data for Heptanamide, N-methyl- becomes available, it is imperative to treat it as a potentially hazardous substance.

Part 1: Hazard Identification and Waste Characterization

The foundational step in the proper disposal of any chemical is to understand its potential hazards. Based on data for similar aliphatic amides, Heptanamide, N-methyl- should be handled with care, assuming it may possess the following characteristics:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin and eye irritation.

In the absence of specific data, a conservative approach is mandated. All waste containing Heptanamide, N-methyl- must be considered hazardous waste.

Table 1: Assumed Hazard Profile of Heptanamide, N-methyl-

Hazard CategoryAssumed ClassificationRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for analogous amides.
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin)Based on data for analogous amides.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common characteristic of many organic amides.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A common characteristic of many organic amides.

This initial characterization is critical as it informs all subsequent steps in the disposal process, from container selection to labeling and final disposal methodology.

Part 2: Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[1]

Step 1: Designate a Satellite Accumulation Area (SAA) Within the laboratory, at or near the point of generation, designate a specific Satellite Accumulation Area (SAA) for Heptanamide, N-methyl- waste. This area must be under the direct control of the laboratory personnel generating the waste.

Step 2: Select Appropriate Waste Containers Waste containers must be:

  • Compatible: Use high-density polyethylene (HDPE) or other chemically resistant plastic containers for liquid waste. For solid waste (e.g., contaminated gloves, paper towels), use a designated, clearly labeled bag or container.

  • Leak-proof and Sealable: Containers must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Properly Labeled: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Heptanamide, N-methyl-". The accumulation start date must also be clearly marked on the label.

Step 3: Segregate Incompatible Waste Streams Do not mix Heptanamide, N-methyl- waste with other waste streams unless you have confirmed their compatibility. Specifically:

  • Halogenated vs. Non-halogenated Solvents: If Heptanamide, N-methyl- is dissolved in a solvent, segregate the waste based on whether the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., hexane, ethanol). This is a critical step as the disposal methods and costs for these two categories of solvents differ significantly.[2]

  • Acids and Bases: Do not mix amide waste with strong acids or bases, as this could lead to hydrolysis and the generation of other potentially hazardous byproducts.

Part 3: Storage and Labeling in the Laboratory

The safe storage of hazardous waste within the laboratory is governed by strict regulations to minimize risks.

Storage Guidelines:

  • Store waste containers in a designated secondary containment bin or tray to contain any potential leaks.

  • Keep containers closed at all times, except when adding waste.

  • Store the waste in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Labeling Requirements: Every hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "Heptanamide, N-methyl-", "Methanol")

  • The approximate percentage of each component

  • The date when the first drop of waste was added to the container (the "accumulation start date")

  • The hazard characteristics (e.g., "Toxic," "Irritant")

Part 4: Disposal Procedures

The final disposal of Heptanamide, N-methyl- waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2]

Step-by-Step Disposal Workflow:

  • Request a Waste Pickup: Once the waste container is nearly full (approximately 90% capacity) or the accumulation time limit is approaching (as per your institution's policy), submit a waste pickup request to your EHS office.

  • Ensure Proper Packaging and Labeling: Before the scheduled pickup, double-check that the container is securely closed, properly labeled, and in good condition.

  • Documentation: Complete any required waste manifests or tracking forms provided by your EHS office. Accurate documentation is a legal requirement.

Diagram 1: Decision-Making Flowchart for Heptanamide, N-methyl- Disposal

A Waste Generation (Heptanamide, N-methyl-) B Is the waste a pure solid/liquid or a solution? A->B C Solid Waste (e.g., contaminated PPE) B->C Solid D Liquid Waste B->D Liquid/Solution E Place in a labeled, sealed hazardous waste bag/container. C->E F Is the solvent halogenated? D->F I Store in designated Satellite Accumulation Area (SAA). E->I G Collect in a labeled 'Non-Halogenated Amide Waste' container. F->G No H Collect in a labeled 'Halogenated Amide Waste' container. F->H Yes G->I H->I J Monitor accumulation date and volume. I->J K Request pickup from Environmental Health & Safety (EHS). J->K L EHS transports to a licensed Treatment, Storage, and Disposal Facility (TSDF). K->L

Caption: A flowchart illustrating the segregation and disposal pathway for waste containing Heptanamide, N-methyl-.

Part 5: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For a Small Spill (manageable by laboratory personnel):

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For a Large Spill (requires EHS assistance):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and your institution's EHS emergency line.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

By adhering to these systematic procedures, you contribute to a culture of safety and ensure that your vital research in drug development is conducted with the utmost responsibility.

References

  • PubChem. Heptanamide, N-methyl-. National Center for Biotechnology Information. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.